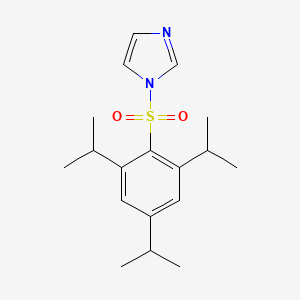

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

Description

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole (CAS RN: 50257-40-4) is a sulfonated imidazole derivative characterized by a bulky 2,4,6-triisopropylphenyl substituent. Its molecular formula is C₁₈H₂₆N₂O₂S, with a molecular weight of 334.48 g/mol and a melting point of 118–119°C . The compound is also referred to as TPSI (a non-acronymic alias) and is noted for its high steric hindrance due to the triisopropylphenyl group, which influences its reactivity and solubility . It is synthesized via sulfonylation of imidazole and finds applications in organic synthesis, particularly as a protecting group or catalyst in specialized reactions .

Propriétés

IUPAC Name |

1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGRGODMKWLSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CN=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198252 | |

| Record name | 1-(2',4',6'-Triisopropylbenzenesulphonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50257-40-4 | |

| Record name | 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50257-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2',4',6'-Triisopropylbenzenesulfonyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050257404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2',4',6'-Triisopropylbenzenesulphonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2',4',6'-triisopropylbenzenesulphonyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2',4',6'-TRIISOPROPYLBENZENESULFONYL)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG2UWK3VRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Traditional Synthesis

Reagents : The primary reagents include 1H-imidazole and 2,4,6-triisopropylbenzenesulfonyl chloride.

Procedure : The reaction typically occurs in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures. The sulfonyl chloride reacts with the imidazole to form the desired sulfonamide derivative.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis methods that significantly reduce reaction times while improving yields.

Advantages : This method allows for higher temperatures and better energy efficiency, leading to faster completion of reactions.

Results : Studies have shown that using microwave irradiation can yield the product in high purity and yield within minutes compared to traditional methods that may take hours or days.

One-Pot Synthesis

A one-pot synthesis approach has been developed for creating various imidazole derivatives, including 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole.

Procedure : This method combines multiple steps into a single reaction vessel, often involving a catalyst such as copper(II) triflate (Cu(OTf)₂) and iodine (I₂) to facilitate the reaction.

Yield : This method has been optimized to achieve yields exceeding 60% under controlled temperatures (around 50–70 °C) with minimal purification steps required.

Catalytic Methods

Catalytic approaches utilizing transition metals have also been explored for synthesizing imidazoles.

Catalysts Used : Copper-based catalysts are common due to their effectiveness in facilitating C–C bond cleavage reactions necessary for forming substituted imidazoles.

Results : The use of catalysts can enhance reaction rates and selectivity, leading to higher yields of the desired product compared to non-catalytic methods.

The following table summarizes the key characteristics of each preparation method discussed:

| Method | Reaction Time | Yield (%) | Key Features |

|---|---|---|---|

| Traditional Synthesis | Hours to Days | Moderate | Simple procedure but longer reaction time |

| Microwave-Assisted Synthesis | Minutes | High | Rapid reaction with improved energy efficiency |

| One-Pot Synthesis | Hours | High | Combines multiple steps; less purification |

| Catalytic Methods | Variable | High | Enhanced rates and selectivity |

The preparation of this compound can be effectively achieved through various synthesis methods ranging from traditional techniques to advanced microwave-assisted and catalytic approaches. Each method presents unique advantages concerning yield and efficiency, allowing researchers to choose based on their specific needs in synthetic chemistry.

Analyse Des Réactions Chimiques

Types of Reactions: 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving mild bases and solvents like dichloromethane.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield sulfonamide or sulfonate derivatives, while coupling reactions produce biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-inflammatory Activity

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole has shown promising results as an anti-inflammatory agent. In studies involving derivatives of imidazole, compounds similar to this one were identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). For instance, a related compound demonstrated a COX-2 IC value of 20.5 µM, indicating significant anti-inflammatory potency compared to standard drugs like indomethacin .

Anticancer Properties

Research has indicated that imidazole-based compounds can exhibit anticancer activity. A study highlighted that certain imidazole derivatives surpassed the efficacy of cisplatin in inhibiting colorectal and breast cancer cell lines. The half-maximal inhibitory concentration (IC) values for these compounds were notably lower than those for traditional chemotherapeutics . This suggests that this compound may also possess similar properties worth exploring.

Materials Science Applications

Supramolecular Chemistry

The compound's structure allows it to participate in supramolecular interactions, which are crucial for developing new materials with tailored properties. Imidazole derivatives have been utilized in creating coordination complexes and frameworks that can be applied in catalysis and sensor technologies .

Polymer Chemistry

In polymer science, sulfonamide groups are known to enhance the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices could potentially improve their performance characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory activity | Demonstrated selective COX-2 inhibition with lower ulcerogenic risk compared to traditional NSAIDs. |

| Study 2 | Anticancer properties | Showed enhanced activity against resistant cancer cell lines compared to cisplatin. |

| Study 3 | Material applications | Suggested use in developing advanced materials due to its unique chemical structure. |

Activité Biologique

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, also known by its CAS number 50257-40-4, is a sulfonamide derivative of imidazole that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its pharmacological properties. The imidazole ring is a common motif in many biologically active compounds, and derivatives of this structure have been extensively studied for their therapeutic potential.

- Molecular Formula : C18H26N2O2S

- Molecular Weight : 334.478 g/mol

- IUPAC Name : 1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole

- SMILES Notation : CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CN=C2)C(C)C

Biological Activities

-

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of imidazole exhibit varying degrees of activity against gram-positive and gram-negative bacteria.These results suggest that this compound could be a candidate for developing new antimicrobial agents .Compound Zone of Inhibition (mm) E. coli 20 P. aeruginosa 22 B. subtilis 25 S. aureus 28 -

Antioxidant Activity

Imidazole derivatives are known for their antioxidant properties. The sulfonyl group in this compound may enhance its ability to scavenge free radicals, contributing to cellular protection against oxidative stress. -

Anti-inflammatory Effects

Research indicates that imidazole-based compounds can modulate inflammatory pathways. The presence of the triisopropylphenyl group may influence the compound's interaction with inflammatory mediators, potentially leading to anti-inflammatory effects . -

Antitumor Activity

Preliminary studies have suggested that imidazole derivatives exhibit cytotoxic effects on various cancer cell lines. The specific mechanisms by which this compound exerts its antitumor effects require further investigation but may involve apoptosis induction and cell cycle arrest .

Study on Antimicrobial Efficacy

A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the tested compounds, those containing the sulfonamide moiety demonstrated superior activity compared to traditional antibiotics like Norfloxacin .

Mechanistic Insights

Research published in the journal Pharmacological Reviews highlights the mechanisms through which imidazole derivatives exert their biological effects. These include interference with bacterial cell wall synthesis and modulation of enzymatic pathways involved in inflammation and cancer progression .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole are best contextualized by comparing it with three analogous sulfonated heterocycles:

Structural Analog: 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-1,2,4-triazole (CAS RN: 54230-60-3)

- Molecular Formula : C₁₇H₂₅N₃O₂S

- Molecular Weight : 335.47 g/mol

- Key Differences: Replaces the imidazole ring with a 1,2,4-triazole moiety, introducing an additional nitrogen atom. Applications: Likely used in medicinal chemistry due to triazole’s prevalence in bioactive molecules (e.g., antifungal agents) .

Steric Analog: 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole (CAS RN: 50257-39-1)

- Molecular Formula : C₁₂H₁₄N₂O₂S

- Molecular Weight : 250.32 g/mol

- Key Differences :

- Substitutes triisopropyl groups with smaller trimethyl groups, reducing steric bulk.

- Lower molecular weight and topological polar surface area (60.3 Ų vs. TPSI’s ~70 Ų) enhance solubility in apolar solvents .

- Applications: Widely employed as a condensation reagent in oligonucleotide synthesis due to its compact structure .

Functional Analog: N-Alpha-(2,4,6-Triisopropylphenyl-sulfonyl)-3-hydroxyamidino-(L)-phenylalanine-4-ethoxycarbonylpiperazide (Patent: WO 2006/056448)

- Key Differences :

Comparative Data Table

Research Findings and Structural Insights

- Steric Effects : The triisopropyl groups in TPSI confer exceptional steric hindrance, making it less reactive in nucleophilic substitutions but highly effective in stabilizing transition states during catalysis .

- Solubility : TPSI’s low solubility in polar solvents (e.g., water) contrasts with its trimethyl analog, which is more soluble in organic media due to reduced bulk .

- Thermal Stability : The melting point of TPSI (118–119°C) reflects its crystalline stability, a trait leveraged in patent-protected crystalline modifications for drug formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonylation of imidazole using 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 imidazole:sulfonyl chloride) are critical for yield optimization. Purity is confirmed via melting point analysis (95–99°C) and elemental composition verification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent environments, particularly the deshielded protons near the sulfonyl group. Infrared (IR) spectroscopy identifies S=O stretching (~1350 cm⁻¹) and aromatic C-H vibrations. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₁H₃₀N₂O₂S). Melting point analysis (95–99°C) and density measurements (1.23 g/cm³) provide additional validation .

Q. What safety protocols should be followed when handling this compound?

- Guidelines : Use personal protective equipment (gloves, goggles) to avoid eye/skin contact (S26, S37/39 safety codes). Work in a fume hood due to potential dust inhalation. Store in a cool, dry environment away from strong oxidizers. Hydrolysis products (e.g., sulfonic acids) require neutralization before disposal .

Advanced Research Questions

Q. How do steric effects from the 2,4,6-triisopropylphenyl group influence reactivity in substitution or coupling reactions?

- Analysis : The bulky triisopropylphenyl group induces significant steric hindrance, distorting the aromatic ring plane and reducing nucleophilic attack efficiency at the sulfonyl moiety. X-ray crystallography of analogous compounds reveals elongated C-C bonds (1.410 Å) and torsional strain, which may necessitate elevated temperatures or catalytic activation for reactions like Suzuki-Miyaura couplings .

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

- Challenges : The compound’s steric bulk complicates crystal packing, leading to low diffraction quality. A CSD survey of related imidazole sulfonates shows limited structural data due to poor crystallinity. Solutions include slow vapor diffusion crystallization (e.g., ethyl acetate/hexane mixtures) and synchrotron X-ray sources to enhance resolution. Hydrogen atom positions may require constrained refinement due to disorder .

Q. How can researchers design assays to evaluate biological activity, given structural similarities to antifungal imidazoles?

- Experimental Design : Screen against fungal cytochrome P450 enzymes (e.g., CYP51) using microplate-based inhibition assays. Compare IC₅₀ values with fluconazole or clotrimazole controls. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to sterol biosynthesis targets. Use Candida albicans or Aspergillus strains for in vitro susceptibility testing .

Q. How does the electronic and steric profile of this compound compare to analogs like 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole?

- Comparative Study : The triisopropylphenyl group provides stronger electron-withdrawing effects (+I effect) than methoxy substituents, altering sulfonyl group electrophilicity. Hammett constants (σₚ) and DFT calculations (e.g., NBO analysis) quantify these differences. Reactivity in hydrolysis or nucleophilic substitution can be benchmarked against dimethoxy analogs via kinetic studies .

Q. What strategies mitigate instability under acidic or basic conditions during synthetic applications?

- Stability Optimization : Avoid aqueous acidic conditions (pH < 4) to prevent sulfonic acid formation. In basic media (pH > 9), the imidazole ring may deprotonate, reducing electrophilicity. Use aprotic solvents (DMF, DMSO) for reactions requiring strong bases. Stability is monitored via HPLC with UV detection (λ = 254 nm) to track degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.